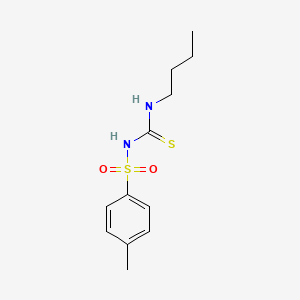
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is a chemical compound known for its unique structure and reactivity It features a triphenylphosphine moiety bonded to a methanesulfonamide group through a phosphanylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide typically involves the reaction of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine or triphenylphosphine oxide. The reaction proceeds under mild conditions, often at room temperature, and in solvents such as benzene . Another method involves the reaction of trifluoromethanesulfonamide with dichloro(triphenyl)phosphorane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include triphenylphosphine, dichloro(triphenyl)phosphorane, and various oxidizing and reducing agents. Reactions are typically carried out in organic solvents such as benzene or acetonitrile, under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound include trifluoromethanesulfonamide, triphenylphosphine oxide, and various phosphine derivatives .
Aplicaciones Científicas De Investigación
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide involves its ability to form stable complexes with various substrates. The triphenylphosphine moiety acts as a nucleophile, facilitating reactions with electrophilic centers. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s structure and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another phosphine derivative used in organic synthesis.
Bis(triphenyl-lambda~5~-phosphanylidene)ammonium fluoride: Known for its reactivity and use in forming hypervalent silicates.
Uniqueness
N-(Triphenyl-lambda~5~-phosphanylidene)methanesulfonamide is unique due to its specific combination of a triphenylphosphine moiety with a methanesulfonamide group. This structure imparts distinct reactivity and stability, making it valuable in various chemical applications .
Propiedades
Número CAS |
1497-64-9 |
|---|---|
Fórmula molecular |
C19H18NO2PS |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-(triphenyl-λ5-phosphanylidene)methanesulfonamide |
InChI |
InChI=1S/C19H18NO2PS/c1-24(21,22)20-23(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Clave InChI |
JZNWLLKQRMBLRD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)

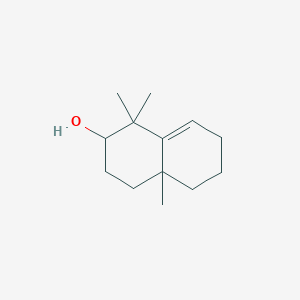
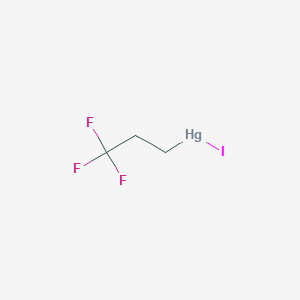
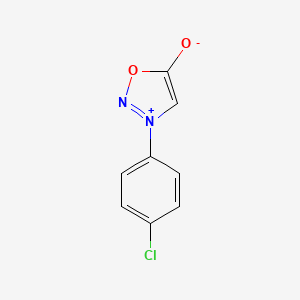

![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
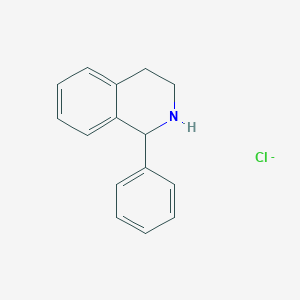

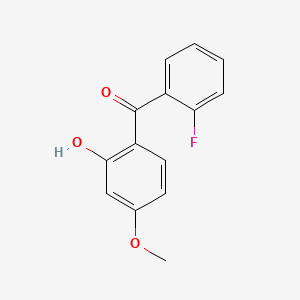
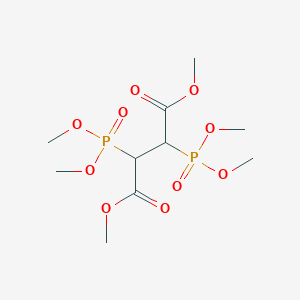
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
